REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].Cl[CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=1>CN(C)C=O>[N+:18]([C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=1)[O:11][CH2:10][CH2:9][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)([O-:20])=[O:19] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCOC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After dissolving 3.74 g
|
Type
|
CUSTOM
|
Details
|
(circa 1 hr.), 7.35 g
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into chloroform
|
Type
|
EXTRACTION
|
Details
|
The product was extracted out of the chloroform layer with dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the oily product extracted into chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Upon drying the chloroform
|
Type
|
EXTRACTION
|
Details
|
extract with sodium sulfate, it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum to an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropyl acetate
|
Type
|
CUSTOM
|
Details
|
gave 6.12 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(OCCN2C=NC=C2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |